N-[(2-nitrophenyl)carbamothioyl]benzamide
Description
N-[(2-Nitrophenyl)carbamothioyl]benzamide is a benzoylthiourea derivative characterized by a benzamide core linked to a thiourea moiety substituted with a 2-nitrophenyl group. This compound is synthesized via condensation reactions involving benzoyl isothiocyanate and 2-nitroaniline, as inferred from analogous syntheses of related thiourea derivatives . Its structure features a C=S group and aromatic nitro substituent, which confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-13(10-6-2-1-3-7-10)16-14(21)15-11-8-4-5-9-12(11)17(19)20/h1-9H,(H2,15,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKGXEVHAIHNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333615 | |
| Record name | N-[(2-nitrophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66934-10-9 | |
| Record name | N-[(2-nitrophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-nitroaniline with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Major Products Formed
Reduction: Formation of N-[(2-aminophenyl)carbamothioyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
N-[(2-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting specific pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other functionalized compounds.
Mechanism of Action
The mechanism of action of N-[(2-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and thiourea linkage play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Structural Comparison of N-[(2-Nitrophenyl)carbamothioyl]benzamide with Analogues
- Substituent Position Effects : The ortho-nitro group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with para-substituted analogues (e.g., 4-chloro derivative) that exhibit higher corrosion inhibition due to better adsorption on metal surfaces .
- Cis Configuration : Similar to 2,4-dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide, the cis arrangement of the carbamothioyl group enhances bidentate ligand capabilities in metal complexes .
Spectroscopic and Electronic Properties
Table 2: Spectroscopic Comparison (FT-IR Data)
Catalytic and Coordination Chemistry
- Metal Complexation : The target compound’s thiourea moiety coordinates with metals (e.g., Co(III), Ni(II)) similarly to N-[di(alkyl/aryl)carbamothioyl]benzamide derivatives, forming tris-chelate complexes with catalytic activity in alcohol oxidation .
- Comparison with Thiazolyl Derivatives : N-[(4-Phenylthiazol-2-yl)carbamothioyl]benzamide exhibits planar geometry, facilitating π-π stacking in crystal structures, whereas the nitro group in the target compound may introduce steric constraints .
Biological Activity
N-[(2-nitrophenyl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of 304.33 g/mol. The compound can be synthesized through the reaction of 2-nitrophenyl isothiocyanate with benzamide derivatives. Various synthetic routes have been documented, emphasizing the importance of the substituents on the aromatic rings for enhancing biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on various enzymes, particularly cholinesterases. In vitro studies revealed that it acts as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value of approximately 1.99 µM, suggesting its potential use in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
Cytotoxicity
The cytotoxic effects of this compound have been assessed using various cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity towards certain cancer cells, with IC50 values indicating significant efficacy:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 4.8 |
| MCF-7 (breast cancer) | 5.5 |
These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action.
The mechanisms underlying the biological activities of this compound are still being elucidated. Molecular docking studies suggest that the compound may interact with key active sites on target enzymes and receptors, disrupting their normal functions.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers at ScienceRise evaluated several thiourea derivatives, including this compound, against clinical strains of bacteria and fungi, confirming its broad-spectrum antimicrobial activity .
- Cholinesterase Inhibition : Research published in Pharmaceutical Science highlighted the compound's effectiveness in inhibiting cholinesterases, which is crucial for developing treatments for neurodegenerative diseases .
- Cytotoxicity Profiles : A comprehensive analysis involving various cancer cell lines demonstrated selective cytotoxicity, indicating potential applications in targeted cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
